molecular formula C13H16N4O2 B5373395 N~4~-(3,4-dimethoxyphenyl)-6-methyl-2,4-pyrimidinediamine

N~4~-(3,4-dimethoxyphenyl)-6-methyl-2,4-pyrimidinediamine

Cat. No. B5373395
M. Wt: 260.29 g/mol
InChI Key: XNOQLDPSFFORNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~4~-(3,4-dimethoxyphenyl)-6-methyl-2,4-pyrimidinediamine, also known as PD 0332991, is a small molecule inhibitor that targets cyclin-dependent kinases 4 and 6 (CDK4/6). It has been widely studied for its potential use in cancer treatment, specifically in the treatment of breast cancer.

Mechanism of Action

N~4~-(3,4-dimethoxyphenyl)-6-methyl-2,4-pyrimidinediamine 0332991 works by inhibiting the activity of CDK4/6, which are important regulators of the cell cycle. By inhibiting CDK4/6, this compound 0332991 prevents the progression of the cell cycle from the G1 phase to the S phase, which is necessary for cell division and proliferation. This leads to a decrease in the number of cancer cells and ultimately slows down the growth of tumors.
Biochemical and physiological effects:
This compound 0332991 has been shown to have a selective effect on cancer cells, with minimal toxicity to normal cells. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound 0332991 has been shown to have anti-angiogenic effects, which may contribute to its anti-tumor activity.

Advantages and Limitations for Lab Experiments

N~4~-(3,4-dimethoxyphenyl)-6-methyl-2,4-pyrimidinediamine 0332991 has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and administer. It also has a selective effect on cancer cells, which allows for targeted treatment. However, there are also limitations to its use in lab experiments. This compound 0332991 has a relatively short half-life and may require frequent dosing. In addition, it may have off-target effects on other kinases, which could complicate data interpretation.

Future Directions

There are several future directions for research on N~4~-(3,4-dimethoxyphenyl)-6-methyl-2,4-pyrimidinediamine 0332991. One area of focus is the identification of biomarkers that can predict response to treatment. Another area of interest is the development of combination therapies that can enhance the anti-tumor activity of this compound 0332991. Additionally, there is ongoing research on the use of this compound 0332991 in other types of cancer, such as lung cancer and glioblastoma.

Synthesis Methods

N~4~-(3,4-dimethoxyphenyl)-6-methyl-2,4-pyrimidinediamine 0332991 can be synthesized through a multistep process starting from commercially available reagents. The synthesis involves the reaction of 3,4-dimethoxybenzaldehyde with 2,6-dimethylpyrimidine-4,5-diamine in the presence of a reducing agent to produce the intermediate N~4~-(3,4-dimethoxybenzyl)-2,6-dimethylpyrimidine-4,5-diamine. This intermediate is then reacted with a methylating agent to produce this compound 0332991.

Scientific Research Applications

N~4~-(3,4-dimethoxyphenyl)-6-methyl-2,4-pyrimidinediamine 0332991 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, specifically in breast cancer cell lines. Clinical trials have also shown promising results in the treatment of advanced breast cancer, both as a single agent and in combination with other therapies.

properties

IUPAC Name

4-N-(3,4-dimethoxyphenyl)-6-methylpyrimidine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-8-6-12(17-13(14)15-8)16-9-4-5-10(18-2)11(7-9)19-3/h4-7H,1-3H3,(H3,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNOQLDPSFFORNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)NC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.